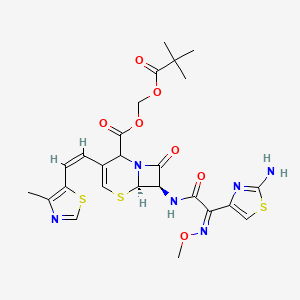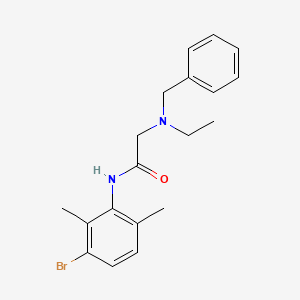
3-Bromo-N-desethyl-N-benzyl Lidocaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-desethyl-N-benzyl Lidocaine: is a chemical compound with the molecular formula C19H23BrN2O and a molecular weight of 375.3 g/mol . It is a derivative of lidocaine, a well-known local anesthetic, and has been modified to include a bromine atom and a benzyl group . This compound is primarily used in scientific research and is not intended for medical or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-desethyl-N-benzyl Lidocaine typically involves the following steps:
Starting Materials: The synthesis begins with lidocaine, which is then subjected to a series of chemical reactions to introduce the bromine atom and the benzyl group.
Bromination: The bromine atom is introduced through a bromination reaction, where a brominating agent such as bromine or N-bromosuccinimide (NBS) is used.
N-desethylation: The ethyl group is removed from the nitrogen atom through a dealkylation reaction, often using reagents like hydrobromic acid (HBr) or other strong acids.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Bromo-N-desethyl-N-benzyl Lidocaine can undergo oxidation reactions, where the bromine atom or other functional groups are oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where the bromine atom is replaced by other functional groups using nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Formation of brominated or hydroxylated derivatives
Reduction: Formation of debrominated or reduced derivatives
Substitution: Formation of azido or cyano derivatives
Aplicaciones Científicas De Investigación
3-Bromo-N-desethyl-N-benzyl Lidocaine is primarily used in scientific research for various applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and to study its interactions with biological molecules.
Medicine: While not used therapeutically, it is studied for its potential pharmacological properties and its interactions with biological targets.
Industry: The compound is used in the development of new chemical entities and in the testing of pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 3-Bromo-N-desethyl-N-benzyl Lidocaine is not well-documented, but it is likely to involve interactions with sodium channels, similar to lidocaine. The bromine atom and benzyl group modifications may alter its binding affinity and specificity for these channels, potentially leading to different pharmacological effects.
Comparación Con Compuestos Similares
Lidocaine: A well-known local anesthetic used in medical practice.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Ropivacaine: A local anesthetic with a similar structure to bupivacaine but with reduced cardiotoxicity.
Uniqueness: 3-Bromo-N-desethyl-N-benzyl Lidocaine is unique due to the presence of the bromine atom and benzyl group, which may confer different chemical and pharmacological properties compared to other local anesthetics. These modifications can affect its solubility, stability, and interactions with biological targets, making it a valuable compound for scientific research.
Propiedades
IUPAC Name |
2-[benzyl(ethyl)amino]-N-(3-bromo-2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O/c1-4-22(12-16-8-6-5-7-9-16)13-18(23)21-19-14(2)10-11-17(20)15(19)3/h5-11H,4,12-13H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERLMKUVIZUAJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

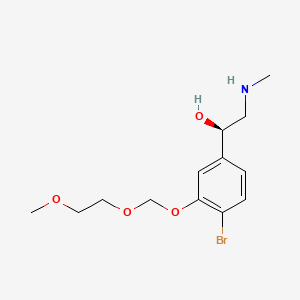

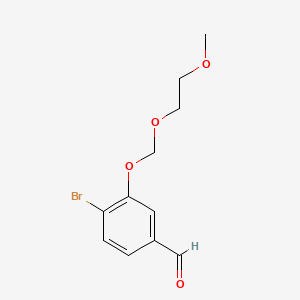
![2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt](/img/structure/B584523.png)
![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)
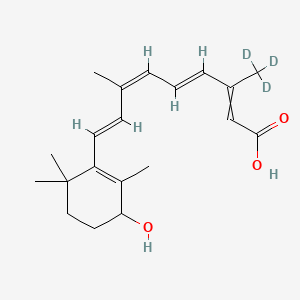
![4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester](/img/structure/B584526.png)

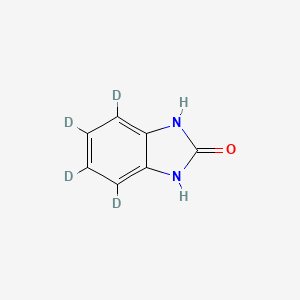
![3-[(2-Fluorophenyl)methyl]azepane](/img/structure/B584534.png)

